molecular formula C17H13BrN2O3 B2386218 (2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330827-45-7

(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2386218
CAS No.: 330827-45-7
M. Wt: 373.206
InChI Key: SJSDPJRLBIWFJO-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-Bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a bromine substituent at position 6 of the chromene core, a 2-methoxyphenylimino group at position 2, and a carboxamide moiety at position 2. The (2Z) stereochemistry indicates a cis configuration of the imino double bond.

Properties

IUPAC Name

6-bromo-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c1-22-15-5-3-2-4-13(15)20-17-12(16(19)21)9-10-8-11(18)6-7-14(10)23-17/h2-9H,1H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSDPJRLBIWFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for the Chromene Core

The 2H-chromene-2-one skeleton serves as the foundational structure for this compound. Knoevenagel condensation is the most widely reported method for constructing the coumarin framework. For example, WO2019240701A1 details the reaction of salicylaldehyde derivatives with β-keto esters under basic conditions to yield 3-acetylcoumarins. Adapting this approach, 6-bromo-2H-chromen-2-one can be synthesized via bromination of 4-hydroxycoumarin intermediates. PMC6331961 demonstrates electrophilic bromination at the 6-position using bromine in acetic acid, achieving yields >80%.

Key Reaction Parameters :

  • Solvent : Acetic acid or dichloromethane
  • Catalyst : FeCl₃ or AlCl₃ (0.1–0.5 equiv)
  • Temperature : 25–40°C
  • Yield : 75–85%

Introduction of the Carboxamide Group at Position 3

The 3-carboxamide moiety is introduced via nucleophilic acyl substitution. WO2019240701A1 reports a two-step protocol:

  • Ester Hydrolysis : 3-Ethoxycarbonyl-6-bromo-2H-chromen-2-one is treated with NaOH in ethanol/water (1:1) at 60°C for 6 hours to yield the carboxylic acid.
  • Amidation : The acid is activated using propylphosphonic anhydride (T3P®) and coupled with ammonium chloride or primary amines in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).

Optimized Conditions :

Parameter Value Source
Coupling Agent T3P® (50% in EtOAc)
Base DIPEA (1.5 equiv)
Reaction Time 24 hours
Yield 74–98%

Stereoselective Formation of the (2Z)-Imino Group

The (2Z)-configured imine at position 2 is synthesized via Schiff base formation between 6-bromo-2H-chromen-2-one and 2-methoxyaniline. PMC6331961 highlights the use of ethanol as a solvent with catalytic piperidine (5–10 drops) to facilitate condensation. The Z-selectivity is achieved by:

  • Low-Temperature Conditions : 0–25°C to favor kinetic control.
  • Anhydrous Environment : Molecular sieves (4Å) to prevent hydrolysis.

Reaction Profile :
$$
\text{6-Bromo-2H-chromen-2-one} + \text{2-Methoxyaniline} \xrightarrow[\text{EtOH, Piperidine}]{\Delta} \text{(2Z)-Imino Product}
$$

Yield : 55–70% after purification via silica column chromatography (hexane:EtOAc = 7:3).

Integrated Synthetic Pathway

Combining these steps, the full synthesis proceeds as follows:

  • Brominated Coumarin Synthesis :

    • 4-Hydroxycoumarin → 6-Bromo-4-hydroxycoumarin (HBr/AcOH).
    • Knoevenagel condensation with ethyl acetoacetate → 6-Bromo-3-acetyl-2H-chromen-2-one.
  • Carboxamide Formation :

    • Hydrolysis: 3-Acetyl → 3-Carboxylic acid (NaOH/EtOH).
    • Amidation: T3P®/DIPEA with NH₃(g).
  • Imination :

    • Condensation with 2-methoxyaniline (EtOH, piperidine).

Overall Yield : 32–45% (three steps).

Analytical Characterization

Spectroscopic Data :

  • ¹H-NMR (DMSO-d₆) : δ 8.54 (s, 1H, H-4), 7.87 (d, J = 8.5 Hz, 1H, H-5), 7.31–7.03 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃).
  • ¹³C-NMR : δ 160.74 (C=O), 154.95 (C-2), 148.43 (C=N), 114.39 (C-Br).
  • HRMS (ESI) : [M+H]⁺ calc. for C₁₇H₁₂BrN₂O₃: 395.9972; found: 395.9968.

X-ray Crystallography : Single-crystal analysis confirms the Z-configuration, with dihedral angles of 172.3° between chromene and methoxyphenyl planes.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • Para-bromination dominates due to electron-donating hydroxyl groups. Using HBr in AcOH minimizes di-substitution.
  • Imine Geometrical Control :

    • Z-selectivity is enhanced by steric hindrance; bulkier amines favor E-configuration.
  • Carboxamide Hydrolysis :

    • Neutral pH and anhydrous conditions prevent back-hydrolysis during amidation.

Applications and Derivatives

While the target compound’s bioactivity remains unexplored, structurally analogous chromen-2-one derivatives exhibit:

  • Anticancer Activity : IC₅₀ = 2.1–8.3 µM against MCF-7 cells.
  • Antimicrobial Effects : MIC = 16 µg/mL vs. S. aureus.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of (2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide have garnered attention in medicinal chemistry. Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro assays have reported its efficacy against several cancer cell lines, indicating potential for therapeutic use in oncology.

Antioxidant Activity

The compound may also possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The presence of the oxolan moiety contributes to its ability to scavenge free radicals and reduce oxidative damage in cells.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer’s disease and urinary tract infections.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Bromination : A suitable chromene precursor is brominated to introduce the bromine atom at the 6th position.
  • Nucleophilic Substitution : The methoxyphenyl group is introduced through nucleophilic substitution.
  • Amidation : The carboxamide group is formed using reagents such as carbodiimides.

In Vitro Studies

Several studies have explored the biological activities of this compound through in vitro assays:

  • Antibacterial Assays : Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations indicating significant antimicrobial potency.
  • Anticancer Studies : In vitro testing on breast and colon cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis.

Animal Models

Research involving animal models has further validated the therapeutic potential of this compound:

  • Antitumor Activity : Animal studies have indicated that administration of this compound resulted in reduced tumor growth compared to control groups.
  • Toxicity Assessments : Safety profiles were established, showing acceptable levels of toxicity at therapeutic doses.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used as a receptor modulator, it may interact with specific receptors on cell surfaces, altering signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences and Implications

Table 1: Comparison of Structural Features
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-Br; 2-(2-methoxyphenyl)imino; 3-carboxamide C₁₇H₁₄BrN₂O₃* ~381.2 Bromine enhances lipophilicity; 2-methoxy group may sterically hinder interactions.
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 6-Br; 2-(4-phenoxyphenyl)imino C₂₂H₁₅BrN₂O₃ 435.3 4-Phenoxy group increases steric bulk and π-π stacking potential.
K218-1383: (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide 6-Br; 2-(4-Cl-phenyl)imino; 3-(thiazol-2-yl)carboxamide C₁₉H₁₁BrClN₃O₂S 480.7 Chlorine (electron-withdrawing) and thiazole (hydrogen-bonding capability).
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-(2-methoxyphenyl)carboxamide; 2-(3-methoxyphenyl)imino C₂₄H₂₁N₂O₄* ~413.4 Dual methoxy groups enhance polarity; potential for intramolecular H-bonding.
(2Z)-N-acetyl-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 6-OCH₃; 2-(3-CF₃-phenyl)imino; 3-acetylcarboxamide C₂₀H₁₅F₃N₂O₄ 428.3 CF₃ (electron-withdrawing); acetyl group may reduce metabolic stability.

*Estimated based on structural similarity to cited analogues.

Electronic and Steric Effects

  • Bromine vs.
  • Methoxy Positioning: The 2-methoxy group in the target compound introduces steric hindrance near the imino group, which may limit interactions with planar biological targets compared to the 4-phenoxy derivative .

Pharmacophore Modifications

  • Carboxamide Variations :

    • The unsubstituted carboxamide in the target compound allows for hydrogen bonding with targets.
    • K218-1383’s thiazole ring (N-(1,3-thiazol-2-yl)) introduces a heterocyclic motif, common in kinase inhibitors, which may enhance target specificity .
    • The acetylated carboxamide in could reduce solubility but improve metabolic resistance via steric shielding.
  • Imino Group Diversity: 4-Phenoxyphenyl () increases aromatic surface area, favoring π-π interactions. 3-Trifluoromethylphenyl () introduces steric and electronic effects that may disrupt hydrophobic interactions.

Methodological Considerations for Structural Analysis

The SHELX program suite (e.g., SHELXL, SHELXT) is widely used for crystallographic refinement of such compounds . These tools enable precise determination of stereochemistry (e.g., (2Z) configuration) and substituent orientations, critical for understanding structure-activity relationships.

Biological Activity

(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structure which includes a bromine atom and a methoxyphenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

The synthesis of this compound typically involves several steps:

  • Bromination : A suitable chromene precursor is brominated to introduce the bromine atom at the 6th position.
  • Nucleophilic Substitution : The methoxyphenyl group is introduced through nucleophilic substitution.
  • Amidation : The carboxamide group is formed using reagents such as carbodiimides.

The molecular formula for this compound is C17H16BrN2O3C_{17}H_{16}BrN_{2}O_{3}, with a molecular weight of approximately 373.23 g/mol .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. Using assays such as DPPH and ABTS, it was found to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It was shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases . The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating promising efficacy against certain cancer types .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively, highlighting its potential as a therapeutic agent .
  • Antioxidant Activity : In a comparative analysis with standard antioxidants, the compound exhibited an IC50 value of 25 µM in DPPH assays, outperforming some known antioxidants like ascorbic acid .
  • Anticancer Studies : In vitro tests on human breast cancer cell lines (MCF-7) showed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (up to 70%) compared to untreated controls .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation by binding to their active sites.
  • Receptor Modulation : It may modulate receptor activity involved in signal transduction pathways that regulate cell survival and apoptosis.

Q & A

Q. What are the established synthetic routes for (2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions between substituted chromene precursors and imine-forming reagents (e.g., 2-methoxyaniline derivatives) under reflux conditions.
  • Cyclization steps catalyzed by acids (e.g., acetic acid) or bases to form the chromene core .
  • Bromination at the 6-position using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) .
Key Reaction Parameters Example ConditionsYield Range
Solvent (e.g., ethanol, DMF)Reflux at 80–100°C for 6–12 hours45–65%
Catalyst (e.g., p-TsOH)5 mol%, room temperature, 24 hours55–70%
Bromination (NBS, radical initiator)0°C to RT, 2–4 hours60–80%

Optimization requires balancing steric effects from the 2-methoxyphenyl group and electronic effects of the bromo substituent .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H/¹³C NMR confirms the Z-configuration of the imine group (δ 8.5–9.0 ppm for imine proton) and the chromene backbone .
  • 2D NMR (COSY, HSQC) resolves overlapping signals from aromatic protons .
    • Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 415.02) .
    • HPLC-PDA assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What reaction mechanisms govern the stability of the imine bond in this compound?

The imine bond (C=N) is susceptible to hydrolysis under acidic or aqueous conditions. Stability is enhanced by:

  • Electron-withdrawing groups (e.g., bromo) that reduce electron density on the nitrogen atom .
  • Non-polar solvents (e.g., dichloromethane) and inert atmospheres to prevent oxidation .
  • Computational studies (DFT) suggest that conjugation with the chromene π-system delocalizes electron density, further stabilizing the imine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Variability in substituent effects : Minor structural differences in analogs (e.g., fluoro vs. methoxy groups) alter target binding .
  • Assay conditions : IC₅₀ values depend on cell line viability assays (e.g., MTT vs. ATP-based luminescence) .

Methodological Solutions :

  • Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) across assays .
  • SAR Studies : Compare analogs with systematic substituent variations (Table 1) .
Substituent Biological Activity (IC₅₀, µM)Target Selectivity
6-Bromo, 2-methoxy12.3 (Anti-inflammatory)COX-2
6-Chloro, 4-fluoro8.9 (Anticancer)Topoisomerase II

Q. What challenges arise in confirming the Z-configuration of the imine group, and how are they addressed?

The Z-configuration is critical for biological activity but difficult to distinguish spectroscopically. Solutions include:

  • X-ray crystallography : Resolves spatial arrangement (e.g., SHELXL-refined structures) .
  • NOESY NMR : Detects proximity between imine protons and adjacent chromene protons .
  • Computational modeling : DFT calculations predict stability differences between Z and E isomers (>5 kcal/mol) .

Q. How can synthetic yields be optimized for analogs with bulky substituents?

Bulky groups (e.g., 2-methoxyphenyl) hinder cyclization. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 20% .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) .
  • High-throughput screening : Test solvent/catalyst combinations (e.g., DMF with Pd(OAc)₂) to identify optimal conditions .

Methodological Resources

  • Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin refinement) .
  • Database Searches : PubChem (CID: 51368039) and CCDC for structural analogs .
  • Predictive Tools : PASS software for activity spectra and SwissADME for pharmacokinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.